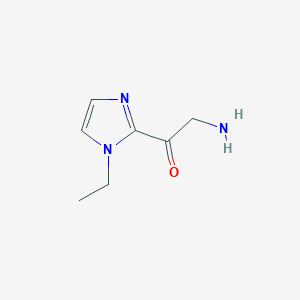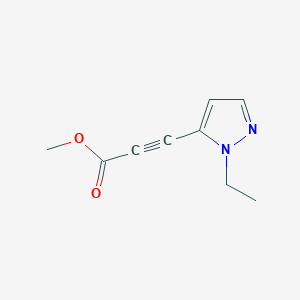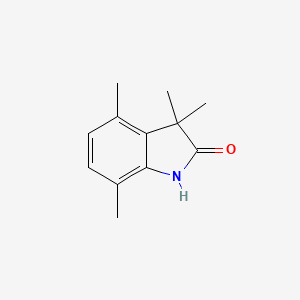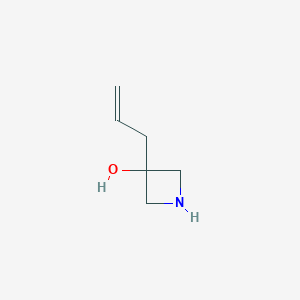
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H14F2N2 It is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring, making it a unique structure in organic chemistry
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropan-1-amine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine: This compound has a similar structure but with a methyl group substitution, which may alter its chemical and biological properties.
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Another related compound with a different ring structure, leading to distinct properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14F2N2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-2H,3-7,11H2 |
InChI-Schlüssel |
AQKZYVYTQIQCQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)





![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)




![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)

